BenchChemオンラインストアへようこそ!

N10-Monodesmethyl Rizatriptan Benzoate

Receptor pharmacology 5-HT1B/1D agonism Metabolite activity profiling

N10-Monodesmethyl Rizatriptan Benzoate (EP Impurity I) is the only pharmacologically active rizatriptan metabolite retaining 5-HT1B/1D agonist activity. Unlike inactive N10-oxide and 6-hydroxy metabolites, its quantification is mandatory for ANDA impurity profiling per ICH Q3A. 5.3-fold AUC amplification under MAO-A inhibition makes it critical for DDI studies. Supplied as neat white solid, ≥95% HPLC, with full COA (NMR/MS). Deuterated analog available for LC-MS/MS internal standard. Essential for generic pharmaceutical QC release testing.

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
Cat. No. B13859899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN10-Monodesmethyl Rizatriptan Benzoate
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C14H17N5.C7H6O2/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;8-7(9)6-4-2-1-3-5-6/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1-5H,(H,8,9)
InChIKeySAJJQXRZSGAWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N10-Monodesmethyl Rizatriptan Benzoate – Active Triptan Metabolite and EP Reference Standard for Pharmaceutical Quality Control


N10-Monodesmethyl Rizatriptan Benzoate (CAS free base 144034-84-4; benzoate salt C₂₁H₂₃N₅O₂, MW 377.44) is the N-desmethyl metabolite of the antimigraine drug rizatriptan and is officially designated as Rizatriptan EP Impurity I in the European Pharmacopoeia [1]. Structurally derived from tryptamine, it retains agonist activity at serotonin 5-HT₁B/₁D receptors . As a quantitatively minor yet pharmacologically active circulating metabolite, its plasma concentrations reach only approximately 14% of those of the parent drug, and it is eliminated at a similar rate [2]. The compound is supplied as a neat white to off-white solid with typical purity exceeding 95% (HPLC) and is available in both the benzoate salt form and as a deuterium-labeled analog (N10-Monodesmethyl Rizatriptan-d₃) for use as an internal standard in quantitative mass spectrometry .

Why N10-Monodesmethyl Rizatriptan Benzoate Cannot Be Interchanged with Other Rizatriptan Metabolites or Impurity Standards


Although N10-monodesmethyl rizatriptan shares a common tryptamine core with the parent drug rizatriptan and other metabolites such as rizatriptan-N10-oxide and 6-hydroxy-rizatriptan, fundamental pharmacological, pharmacokinetic, and regulatory distinctions preclude indiscriminate substitution. Unlike the N10-oxide and 6-hydroxy metabolites, which are pharmacologically inactive at 5-HT₁B/₁D receptors [1], N-monodesmethyl rizatriptan retains receptor agonist activity comparable to the parent compound [1]. Its distinct susceptibility to monoamine oxidase-A (MAO-A) inhibition produces differential pharmacokinetic amplification—its AUC increases 5.3-fold under MAO-A inhibition versus 2.2-fold for rizatriptan [2]. Furthermore, its official designation as EP Impurity I confers a unique regulatory identity that mandates a specific, fully characterized reference standard for ANDA submissions and pharmaceutical quality control, which generic metabolite standards cannot satisfy [3]. These orthogonal differences in pharmacology, metabolic handling, and regulatory status establish that N10-monodesmethyl rizatriptan benzoate is not functionally interchangeable with any in-class analog.

Quantitative Differentiation Evidence for N10-Monodesmethyl Rizatriptan Benzoate vs. Closest Analogs and Metabolites


Intrinsic Pharmacological Potency at 5-HT1B/1D Receptors vs. Parent Rizatriptan

The intrinsic potency of N10-monodesmethyl rizatriptan at serotonin 5-HT₁B/₁D receptors is approximately 3-fold lower than that of the parent drug rizatriptan, as reported in the NCATS Inxight authoritative database [1]. Independent FDA prescribing information characterizes its activity as 'similar to that of parent compound at the 5-HT1B/1D receptor' [2], indicating that while the metabolite retains meaningful receptor engagement, its binding affinity or functional potency is quantitatively reduced. This places the metabolite in a distinct potency tier relative to both the fully active parent and the completely inactive metabolites (N10-oxide, 6-hydroxy-rizatriptan, and 6-hydroxy-rizatriptan sulfate), which show no activity at 5-HT₁B/₁D receptors [2].

Receptor pharmacology 5-HT1B/1D agonism Metabolite activity profiling

Systemic Plasma Exposure of N10-Monodesmethyl Rizatriptan Relative to Parent Drug

Plasma concentrations of N-monodesmethyl rizatriptan reach approximately 14% of those of the parent drug rizatriptan following oral administration, and the metabolite is eliminated at a rate similar to rizatriptan [1]. The NCATS database reports circulating concentrations at 'about one-tenth those of the parent drug' [2], consistent with the 10–14% range across studies. This low systemic exposure contrasts with the predominant metabolic pathway: the inactive indole acetic acid metabolite accounts for ~51% of an oral dose excreted in urine, while N-monodesmethyl rizatriptan represents a minor fraction [1]. Consequently, despite its receptor activity, the metabolite's contribution to in vivo efficacy is considered very low or negligible [2].

Pharmacokinetics Metabolite exposure ratio Plasma concentration

Differential Metabolic Susceptibility to MAO-A Inhibition: N-Monodesmethyl vs. Parent Rizatriptan

Co-administration of the reversible MAO-A inhibitor moclobemide (150 mg twice daily for 4 days) with a single 10 mg oral dose of rizatriptan produced markedly different pharmacokinetic amplification of the metabolite versus the parent drug. The AUC₀–∞ of N-monodesmethyl rizatriptan increased 5.3-fold (90% CI: 4.81–5.91), compared with a 2.2-fold increase for rizatriptan itself (90% CI: 1.93–2.47). Similarly, the Cₘₐₓ of the metabolite increased 2.6-fold (90% CI: 2.23–3.14), whereas rizatriptan Cₘₐₓ increased only 1.4-fold (90% CI: 1.11–1.80) [1]. Plasma half-lives of both parent and metabolite were prolonged [1]. This 2.4-fold greater AUC sensitivity and 1.9-fold greater Cₘₐₓ sensitivity of the metabolite demonstrates that N-monodesmethyl rizatriptan is disproportionately dependent on MAO-A-mediated clearance compared with the parent drug.

Drug-drug interaction MAO-A metabolism Pharmacokinetic amplification

Regulatory Identity as EP Impurity I and Traceability Requirements for Pharmaceutical Quality Control

N10-Monodesmethyl Rizatriptan Benzoate is officially codified as 'Rizatriptan Benzoate Impurity I [EP Impurity]' in the European Pharmacopoeia monograph for rizatriptan benzoate [1]. This regulatory designation is distinct from other rizatriptan-related impurities such as EP Impurity H (rizatriptan N10-oxide) and the N10-didesmethyl analog (CAS 144035-23-4), each of which has a separate EP impurity designation . The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity certification (typically ≥95%), and can be provided with full traceability against USP or EP pharmacopeial standards [2]. Typical ICH-informed quality specifications control individual specified impurities at levels commonly below 0.10% in the finished drug product [3].

Pharmaceutical impurity EP monograph ANDA quality control

Stable-Isotope Labeled Analog (N10-Monodesmethyl Rizatriptan-d3) for Bioanalytical Quantification

N10-Monodesmethyl Rizatriptan-d₃ (CAS 1215678-02-6) is a tri-deuterated analog of the metabolite in which the N-methyl group (N10 position) carries three deuterium atoms, resulting in a molecular formula of C₁₄H₁₄D₃N₅ and an exact monoisotopic mass of 258.167 Da (Δ = +3.02 Da vs. unlabeled) [1]. The compound is supplied at isotopic enrichment exceeding 98% and is specifically designed as an internal standard for quantitative LC-MS/MS assays in complex biological matrices [1]. This deuterated analog co-elutes with the analyte under reversed-phase chromatographic conditions while being discriminated by mass, enabling precise compensation for matrix effects, extraction recovery variability, and ion suppression—critical factors in pharmacokinetic studies of rizatriptan metabolism and drug-drug interaction assessments .

LC-MS/MS internal standard Deuterium labeling Bioanalytical method validation

Physicochemical Differentiation: Molecular Weight, LogP, and Salt Form vs. Parent Rizatriptan Benzoate

N10-Monodesmethyl Rizatriptan differs from the parent drug by the absence of one N-methyl group, translating to a free base molecular weight of 255.32 Da versus 269.35 Da for rizatriptan (Δ = −14.03 Da, equivalent to –CH₂) . The benzoate salt form has a molecular weight of 377.44 Da (C₁₄H₁₇N₅·C₇H₆O₂) compared with 391.47 Da for rizatriptan benzoate (C₁₅H₁₉N₅·C₇H₆O₂) . The computed LogP of the free base is 1.96 , marginally higher than the ALogP of 1.91 reported for rizatriptan [1], indicating slightly increased lipophilicity for the desmethyl metabolite. This modest LogP difference, combined with the structural mass shift, provides the basis for chromatographic separation in reversed-phase HPLC and UPLC methods used for impurity profiling in rizatriptan dosage forms [2].

Physicochemical properties Chromatographic behavior Structural differentiation

High-Value Application Scenarios for N10-Monodesmethyl Rizatriptan Benzoate Based on Quantitative Differentiation Evidence


Pharmaceutical Reference Standard for ANDA Method Validation and Quality Control Release Testing

As the officially designated EP Impurity I, N10-Monodesmethyl Rizatriptan Benzoate serves as the primary reference standard for analytical method development, method validation (AMV), and quality control release testing of rizatriptan benzoate active pharmaceutical ingredient and finished dosage forms [1]. The validated HPLC method using a C18 XTerra column (150 × 3.9 mm, 5 µm) with methanol/TEA/phosphate buffer mobile phase at 225 nm detection enables resolution of this impurity from the parent drug and from co-occurring impurity L-783.540 [2]. The availability of the compound with full Certificate of Analysis (COA), including HPLC purity data (typically ≥95%) and structural confirmation by NMR and MS, satisfies ICH Q3A requirements for individual impurity control at ≤0.10% levels in commercial rizatriptan formulations [3]. This application is critical for generic pharmaceutical manufacturers preparing ANDA submissions requiring demonstration of impurity profile equivalence to the reference listed drug.

Drug-Drug Interaction Studies Involving MAO-A Inhibitors and Rizatriptan Pharmacokinetics

The 5.3-fold AUC amplification of N-monodesmethyl rizatriptan under MAO-A inhibition by moclobemide, compared with only 2.2-fold for parent rizatriptan, establishes this metabolite as a critical analyte in drug-drug interaction (DDI) studies [1]. Any clinical or preclinical investigation assessing the co-administration of rizatriptan with MAO-A inhibitors (e.g., moclobemide, phenelzine, or propranolol, which also inhibits MAO-A) must include specific quantification of N-monodesmethyl rizatriptan concentrations to fully characterize the safety and pharmacokinetic interaction profile. The disproportionate accumulation of the active metabolite relative to parent drug means that monitoring rizatriptan alone would systematically underestimate total serotonergic exposure, potentially missing safety signals related to excessive 5-HT1B/1D agonism.

LC-MS/MS Bioanalytical Method Development Using Deuterated Internal Standard

The tri-deuterated analog N10-Monodesmethyl Rizatriptan-d₃ (CAS 1215678-02-6, isotopic enrichment >98%) is purpose-designed as a stable-isotope labeled internal standard for quantitative LC-MS/MS analysis of the metabolite in plasma, urine, and tissue homogenates [1]. The mass shift of +3.02 Da provides complete mass spectrometric separation from the unlabeled analyte while maintaining identical chromatographic retention time and ionization efficiency. This enables precise correction for matrix effects, extraction variability, and ion suppression—factors that are particularly problematic in the complex biological matrices encountered in pharmacokinetic and forensic toxicology studies. This application directly supports regulatory bioanalytical method validation per FDA (2018) and EMA (2011) guidelines, which explicitly recommend isotope-labeled internal standards for metabolite quantification.

Metabolic Pathway Elucidation and Metabolite Identification in Preclinical Species

As one of five identified urinary metabolites of rizatriptan in humans (alongside triazolomethyl-indole-3-acetic acid, rizatriptan-N10-oxide, 6-hydroxy-rizatriptan, and 6-hydroxy-rizatriptan sulfate), N10-monodesmethyl rizatriptan is essential for cross-species metabolite profiling and in vitro-in vivo extrapolation (IVIVE) studies [1]. Its formation via MAO-A-mediated oxidative deamination followed by N-demethylation distinguishes it metabolically from the predominant indole acetic acid pathway, and its retention of 5-HT1B/1D receptor activity (unlike the other minor metabolites) makes it the only circulating metabolite requiring pharmacological assessment in safety pharmacology evaluations. Pure reference material of the benzoate salt enables unambiguous identification and quantification of this metabolite in hepatocyte incubations, recombinant enzyme assays, and in vivo samples from preclinical toxicology species.

Quote Request

Request a Quote for N10-Monodesmethyl Rizatriptan Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.